molecular formula C9H5IO2 B180143 3-Iodo-4H-chromen-4-one CAS No. 122775-34-2

3-Iodo-4H-chromen-4-one

Cat. No. B180143
M. Wt: 272.04 g/mol
InChI Key: SZDBDDKQJHHRGH-UHFFFAOYSA-N
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Description

3-Iodo-4H-chromen-4-one is a chemical compound used in the synthesis of 2-(N-azolyl)chromones and 3-azolylthiochromones . It is a significant structural entity that belongs to the class of oxygen-containing heterocycles .


Synthesis Analysis

3-Iodochromones containing phenyl and furyl fragments at position 2 were synthesized by heterocyclization of β-ketoenamines . Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds .


Molecular Structure Analysis

The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds .


Chemical Reactions Analysis

3-Iodochromones containing phenyl and furyl fragments at position 2 were synthesized by heterocyclization of β-ketoenamines . This process is part of the broader field of synthetic methodology in organic and biomolecular chemistry .


Physical And Chemical Properties Analysis

3-Iodo-4H-chromen-4-one is a pale yellow crystalline powder . It has a molecular formula of C9H5IO2 and a molecular weight of 272.04 g/mol .

Scientific Research Applications

Synthesis and Reactivity

  • Synthesis of Functionalized Chromen-4-ones : 3-Iodo-4H-chromen-4-one is a precursor for various chemical reactions. A study demonstrated the iodine-mediated synthesis of functionalized 2-(methylthio)-4H-chromen-4-ones, highlighting its role in facilitating intramolecular cyclization and halogenation reactions (Elagamy et al., 2021).

  • Catalytic Cyclization : In the formation of 3-iodo-2H-chromene derivatives, 3-Iodo-4H-chromen-4-one undergoes catalytic cyclization, which tolerates various functional groups. This process exemplifies migratory cycloisomerization involving hydroarylation steps (Morán-Poladura et al., 2013).

  • Oxidative C–C Bond Formation : A transition metal-free method for synthesizing 4H-chromen-4-ones from chroman-4-ones via oxidative C–C bond formation uses 3-Iodo-4H-chromen-4-one. This method involves tertiary butoxide radical generation and subsequent conversion to iodochroman-4-one (Agisho et al., 2020).

  • Transformation into Dihydrofurans and 2H-Chromenes : A novel synthesis protocol transforms 4H-chromenes into dihydrofurans and 2H-chromenes, promoted by hypervalent iodine. This protocol involves basic and acidic conditions, demonstrating the versatility of 3-Iodo-4H-chromen-4-one in synthetic transformations (Kale et al., 2020).

Nanotechnology and Catalysis

  • Magnetic Catalyst Synthesis : A study reported the synthesis of pyrano[3,2-c]chromen-5(4H)-ones using amino glucose-functionalized silica-coated NiFe2O4 nanoparticles. This demonstrates the role of 3-Iodo-4H-chromen-4-one in developing novel, efficient catalytic processes (Fekri et al., 2018).

  • Green Chemistry Applications : The use of ZnO nanoparticles for the one-pot synthesis of 4H-chromene in water is an example of green chemistry, where 3-Iodo-4H-chromen-4-one is used in a product-selective electrophilic reaction. This emphasizes its utility in eco-friendly synthesis processes (Ghosh & Das, 2013).

Biological and Photophysical Applications

  • Antimicrobial Activity : Microwave-assisted synthesis of 3-(arylsulfanyl)-4-hydroxy-2H-chromen-2-ones, using 3-Iodo-4H-chromen-4-one, has shown promising results in antimicrobial activity, indicating its potential in developing new antimicrobial agents (Anjaiah et al., 2018).

  • Optical Property Study : The photochemical synthesis of 4H-Thieno[3,2-c]chromene, involving 3-Iodo-4H-chromen-4-one, showcases its use in studying the photophysical properties of various compounds, highlighting its significance in optical materials research (Ulyankin et al., 2021).

Safety And Hazards

3-Iodo-4H-chromen-4-one is harmful if swallowed and causes serious eye irritation . It is light-sensitive and should be stored away from oxidizing agents and light .

Future Directions

The chroman-4-one framework, to which 3-Iodo-4H-chromen-4-one belongs, is a major building block in a large class of medicinal compounds . Future research may focus on improving the methodologies of 4-chromanone-derived compounds and exploring their biological and pharmaceutical activities .

properties

IUPAC Name

3-iodochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5IO2/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZDBDDKQJHHRGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30447787
Record name 3-Iodo-4H-chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-4H-chromen-4-one

CAS RN

122775-34-2
Record name 3-Iodo-4H-chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-IODOCHROMONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
IDI Ramaite, MD Maluleke… - Arabian Journal for …, 2017 - Springer
… Gammill’s protocol [4] to afford the 3-iodo-4H-chromen-4-one derivatives 3, as explained in the … The 3-iodo4H-chromen-4-one derivatives were further coupled with various 4-substituted …
Number of citations: 6 link.springer.com
C He, XL Chen, SY Zhuang, YD Wu… - Advanced Synthesis …, 2021 - Wiley Online Library
… The skeleton was assembled from 3-iodo-4H-chromen-4-one, norbornene and 8-bromo-1-naphthoic acid. Unlike the classic Catellani reaction, which involves the removal of …
Number of citations: 7 onlinelibrary.wiley.com
Y Igarashi, H Kumazawa, T Ohshima… - Chemical and …, 2005 - jstage.jst.go.jp
We describe the synthesis of 2-[(4-hydroxyphenyl) thio]-7-isopropoxy-5, 6-dimethoxy-4H-chromen-4-one 2 from 3, 4, 5-trimethoxyphenol 6 via the key intermediate, 3-iodo-7-isopropoxy-…
Number of citations: 14 www.jstage.jst.go.jp
KF Biegasiewicz, JDS Denis, VM Carroll, R Priefer - Tetrahedron Letters, 2010 - Elsevier
… Methylation of the 4-OH group in the first step did not hinder a successful ring closure and iodination of our enamine added product, 7-methoxy-3-iodo-4H-chromen-4-one (4) in an 81% …
Number of citations: 33 www.sciencedirect.com
B Zhang, Z Fu, H Yang, D Liu, Y Sun… - Advanced Synthesis …, 2022 - Wiley Online Library
… -4-one 4 or 3-iodo-4H-chromen-4-one 5 serves as an intermediate in this transformation (Scheme 2b and 2c). When 4H-chromen-4-one 4 or 3-iodo-4H-chromen-4-one 5 was replaced …
Number of citations: 12 onlinelibrary.wiley.com
P Gautam, V Srivastava - Letters in Organic Chemistry, 2021 - ingentaconnect.com
… Also, we introduced 7-hydroxy-3-iodo-4H-chromen-4one in the CC cross-coupling reaction with different olefins (Table 3, entry 10-12). It was noticed that the presence of electron-…
Number of citations: 3 www.ingentaconnect.com
Y Zhang, Z Lv, H Zhong, M Zhang, T Zhang, W Zhang… - Tetrahedron, 2012 - Elsevier
… Under the optimized reaction conditions, the generality of the reaction was investigated by using 3-iodo-7-methoxy-4H-chromen-4-one/7-hydroxy-3-iodo-4H-chromen-4-one and a …
Number of citations: 15 www.sciencedirect.com
F Li, HM Li, RF Xiu, JK Zhang, BD Cui, NW Wan… - Organic …, 2022 - ACS Publications
… -3-iodo-4H-chromen-4-one, norbornene, and dimethyl squarate) in the reaction was determined, (15) showing that the reaction is zero order in 6-fluoro-3-iodo-4H-chromen-4-one and …
Number of citations: 5 pubs.acs.org
CL Barløse, NL Østergaard, RS Bitsch… - Angewandte …, 2021 - Wiley Online Library
… In contrast, when 3-chloro- (1 d), 3-bromo- (1 a) and 3-iodo-4H-chromen-4-one 1 e were employed, product 3 a was obtained with high enantioselectivities (entry 3–5). However, a non-…
Number of citations: 8 onlinelibrary.wiley.com
F Xie, H Zhao, D Li, H Chen, H Quan… - Journal of medicinal …, 2011 - ACS Publications
… The p-anilino-pyrimdines 4f−j were generated from 3-iodo-4H-chromen-4-one with the corresponding p-aminoarylboronic acids 2f−j via a sequence involving Suzuki coupling and …
Number of citations: 49 pubs.acs.org

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